molecular formula C15H16N2O3 B2411237 (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid CAS No. 1807882-26-3

(2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid

Cat. No.: B2411237
CAS No.: 1807882-26-3
M. Wt: 272.304
InChI Key: PQHUTPHVAQIEEL-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, in particular, features a unique structure that combines a benzylpyrazole moiety with an oxolane carboxylic acid group, making it an interesting subject for scientific research.

Biological Activity

The compound (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H16N2O3
  • Molecular Weight : 272.30 g/mol
  • CAS Number : 124254093

The structure includes a benzyl group attached to a pyrazole moiety and an oxolane ring, which may contribute to its biological properties.

The biological activity of this compound is primarily associated with its role as a protein kinase inhibitor . Protein kinases are crucial in various cellular processes, including signal transduction, cell division, and metabolism. Inhibiting these enzymes can lead to therapeutic effects in diseases such as cancer.

In Vitro Studies

  • Antiproliferative Activity :
    Research has shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, studies indicated an IC50 value in the micromolar range for various tumor types, suggesting potent activity against cancer cells .
  • Apoptosis Induction :
    The compound has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism highlights its potential as an anticancer agent .

In Vivo Studies

In vivo studies involving animal models have demonstrated that administration of this compound leads to tumor regression in xenograft models. These results underscore its therapeutic potential and warrant further investigation into its efficacy and safety profile.

Case Study 1: Cancer Treatment

A study evaluated the effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound over a 48-hour period.

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic pathways activated by this compound. It was found that this compound inhibits the phosphorylation of key proteins involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase .

Data Summary Table

Biological ActivityObservationsReference
Antiproliferative EffectsSignificant IC50 values against cancer cells
Apoptosis InductionActivation of caspases; modulation of Bcl-2
Tumor RegressionRegression observed in xenograft models

Properties

IUPAC Name

(2R,3R)-2-(1-benzylpyrazol-4-yl)oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(19)13-6-7-20-14(13)12-8-16-17(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,13-14H,6-7,9H2,(H,18,19)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHUTPHVAQIEEL-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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